REACTION_CXSMILES
|
[CH:1]1[CH:14]=[C:13]2[C:4]([CH:5]3[C:16]([C:17](O)=[O:18])=[C:15]([C:20]([OH:22])=[O:21])[CH:12]2[C:11]2[C:6]3=[CH:7][CH:8]=[CH:9][CH:10]=2)=[CH:3][CH:2]=1.C(Cl)(=O)C(Cl)=O>ClCCl.CN(C)C=O>[CH:9]1[CH:10]=[C:11]2[C:6]([CH:5]3[C:16]4[C:17]([O:22][C:20](=[O:21])[C:15]=4[CH:12]2[C:13]2[C:4]3=[CH:3][CH:2]=[CH:1][CH:14]=2)=[O:18])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
8.76 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(=C3C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
septum-capped round-bottom flask
|
Type
|
WAIT
|
Details
|
Within few minutes
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was adequately cooled
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature as it
|
Type
|
STIRRING
|
Details
|
was stirred overnight (ca. 16 h)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was recrystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.41 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |